2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
62481-18-9 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-1H-imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3O/c20-15-12-8-4-5-9-13(12)17-16-18-14(10-19(15)16)11-6-2-1-3-7-11/h1-10H,(H,17,18) |
InChI Key |
XUWOPOUPMNIPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylimidazo 2,1 B Quinazolin 5 1h One and Its Analogues
Conventional Synthetic Routes to Imidazo[2,1-b]quinazolines
Conventional methods for synthesizing the imidazo[2,1-b]quinazoline core have been well-established, providing foundational strategies for chemists. These routes typically involve the sequential construction of the fused ring system through various cyclization and condensation reactions.
Multi-step Cyclization Approaches
Multi-step syntheses allow for the methodical construction of the imidazo[2,1-b]quinazoline skeleton. These approaches often involve the initial synthesis of a substituted quinazoline (B50416) or imidazole (B134444) precursor, followed by a subsequent cyclization step to form the final tricyclic system.
One such strategy for a related isomer, imidazo[1,2-c]quinazolines, involves the reduction of 2-(2-nitro-phenyl)-1H-imidazoles to 2-(2-aminophenyl)-1H-imidazoles. nih.gov This intermediate can then react with isothiocyanates to form a thiourea (B124793) derivative, which subsequently cyclizes to afford the desired product after the elimination of hydrogen sulfide. nih.gov This step-wise approach allows for controlled introduction of substituents onto the core structure. Another method involves the oxidative cyclization of intermediate mono and bis-2-(o-arylidineaminophenyl)indoles using potassium permanganate (B83412) in acetone (B3395972) to yield indolo[1,2-c]quinazolines. nih.gov
Condensation and Cyclization Reactions
Condensation reactions are a cornerstone of heterocyclic synthesis, frequently employed to construct the imidazo[2,1-b]quinazoline core. These reactions typically involve the formation of a key C-N or C=N bond, which facilitates a subsequent intramolecular cyclization.
A notable example is a cascade microwave-promoted reaction that involves a Claisen-Schmidt condensation, an aza-Michael addition, and a final cyclization to form the imidazo[2,1-b]quinazoline system. researchgate.net This one-pot method demonstrates an efficient assembly of the tricyclic structure from relatively simple starting materials. researchgate.net Similarly, acylhydrazone quinazolines can be synthesized through the condensation of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones with aromatic aldehydes. nih.gov
Strategies for Constructing the Imidazo[2,1-b]quinazoline Core
The fundamental challenge in synthesizing the imidazo[2,1-b]quinazoline core lies in forming the three fused rings in a controlled manner. Various strategies have been developed to address this, often starting from precursors that already contain one or two of the required rings.
Common starting points include functionalized quinazolines or imidazoles. For instance, a facile protocol for the synthesis of (S)-3-substituted imidazo[2,l-b]quinazoline-2-ones utilizes a tandem reaction of substituted (S)-3-amino-4-aminomethylbenzoates with cyanogen (B1215507) bromide under basic conditions. researchgate.net This process involves an initial addition reaction followed by cyclization. researchgate.net Another approach involves the reaction of 2-aminobenzylamine with benzaldehydes, which can be performed under solvent-free conditions or in water, to yield substituted quinazolines that can serve as precursors. openmedicinalchemistryjournal.com
Table 1: Overview of Conventional Synthetic Reactions
| Reaction Type | Key Intermediates | Reagents/Conditions | Product Type |
|---|---|---|---|
| Multi-step Cyclization | 2-(2-aminophenyl)-1H-imidazoles | Zn/H+, Isothiocyanates, Heat | Imidazo[1,2-c]quinazolines nih.gov |
| Oxidative Cyclization | 2-(o-arylidineaminophenyl)indoles | KMnO4, Acetone | Indolo[1,2-c]quinazolines nih.gov |
| Cascade Reaction | Chalcones, Benzimidazole | KOH, Microwave Irradiation | Imidazo[2,1-b]quinazolines researchgate.net |
| Tandem Cyclization | (S)-3-amino-4-aminomethylbenzoates | Cyanogen Bromide, Base | Imidazo[2,1-b]quinazolin-2-ones researchgate.net |
Transition Metal-Catalyzed Synthetic Protocols
The advent of transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including imidazoquinazolines. nih.gov Catalysts based on copper and palladium are particularly prominent, enabling the formation of C-N and C-C bonds through mechanisms like cross-coupling and C-H activation. mdpi.comnih.gov These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to conventional routes. mdpi.com
Copper-Catalyzed Approaches in Imidazoquinazoline Synthesis
Copper catalysis is a powerful tool for constructing nitrogen-containing heterocycles. beilstein-journals.org Copper-catalyzed reactions, such as the Ullmann condensation and cascade reactions, have been extensively applied to the synthesis of quinazolines and their fused analogues. nih.govresearchgate.netrsc.org
One efficient method involves a copper-catalyzed one-pot synthesis where 2-bromobenzyl bromides react with aldehydes and ammonium (B1175870) hydroxide (B78521). nih.gov This tandem reaction proceeds through amination, condensation, and subsequent intramolecular cyclization. nih.gov Another approach describes a copper-catalyzed tandem reaction of 2-halobenzaldehydes or 2-halophenylketones with amidine hydrochlorides to produce quinazoline derivatives in good to excellent yields. researchgate.net For the synthesis of imidazo[1,2-c]quinazolines, a copper-catalyzed Ullmann-type C–N coupling between 2-(2-bromophenyl)-1H-imidazole/benzimidazole and various azoles has been established. acs.org This is followed by a cross-dehydrogenative coupling (CDC) to yield the final fused products. acs.org Furthermore, a tandem multicomponent reaction involving copper-catalyzed reductive amination via azidation, followed by reduction and oxidative amination, has been developed for synthesizing imidazo[1,2-c]quinazolines. lookchem.com
Table 2: Examples of Copper-Catalyzed Syntheses
| Starting Materials | Catalyst System | Reaction Type | Product | Yield |
|---|---|---|---|---|
| 2-halobenzaldehydes, Amidine hydrochlorides | CuI | Cascade Reaction | Quinazolines researchgate.net | 61-95% |
| 2-(2-bromophenyl)-1H-imidazole, Azoles | CuI, Cu(OAc)2·H2O | Ullmann C-N Coupling / CDC | Imidazo[1,2-c]quinazolines acs.org | 35-70% |
| 2-(2-bromoaryl)imidazoles, Sodium azide, DMA | CuI, TBHP, p-TsOH | Reductive/Oxidative Amination | Imidazo[1,2-c]quinazolines lookchem.comresearchgate.net | Good to Excellent |
| (2-aminophenyl)methanols, Aldehydes | CuCl/TEMPO/Ce(NO3)3 | Cascade Cyclization | 2-substituted quinazolines organic-chemistry.org | Good |
Palladium-Mediated Cyclization Reactions
Palladium catalysts are renowned for their efficacy in cross-coupling and C-H functionalization reactions, which have been adapted for the synthesis of complex heterocycles. nih.gov These methods provide direct and atom-economical routes to fused ring systems.
A notable application is the synthesis of indolo[1,2-a]quinazolinone derivatives through a two-step process. mdpi.com The first step is a copper-catalyzed Ullmann coupling to form 2-(1H-indol-1-yl)-N-substituted benzamide (B126) derivatives. mdpi.com The crucial second step involves an intramolecular C–H amidation catalyzed by palladium, using silver acetate (B1210297) as an oxidant, to construct the final ring. mdpi.com This strategy highlights the power of palladium catalysis in facilitating challenging C-N bond formations via C-H activation. mdpi.com
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For the synthesis of 2-phenylimidazo[2,1-b]quinazolin-5(1H)-one and its analogues, transition-metal-catalyzed C-H activation offers a direct pathway to introduce the phenyl group or other substituents onto the imidazo[2,1-b]quinazolinone core.
Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of various N-heterocycles. nih.govorganic-chemistry.orgnih.gov While a direct application to this compound is not extensively documented, analogous reactions on related scaffolds suggest its potential. For instance, Rh(III)-catalyzed intermolecular C-H functionalization of benzimidates with dioxazolones provides a redox-neutral pathway to highly substituted quinazolines. organic-chemistry.orgnih.gov This method involves a C-H activation/annulation cascade, where the N-unsubstituted imine acts as a directing group. organic-chemistry.orgnih.gov A similar strategy could conceivably be adapted for the direct arylation of an imidazo[2,1-b]quinazolinone precursor.
Palladium catalysis is another cornerstone of C-H functionalization. Direct arylation of heterocycles via palladium-catalyzed C-H activation is a well-established method. rsc.org For example, the direct C-H arylation of imidazo[2,1-b]thiazoles with aryl bromides has been achieved under microwave irradiation, proceeding through a concerted metalation-deprotonation (CMD) pathway. rsc.org This approach could be extrapolated to the arylation of the imidazo[2,1-b]quinazolinone skeleton. The choice of catalyst, ligand, base, and solvent is crucial for achieving high regioselectivity and yield.
The table below summarizes representative C-H functionalization strategies on related heterocyclic cores, illustrating the potential conditions for the synthesis of this compound.
| Catalyst System | Reactants | Product Type | Key Features |
| [CpRhCl2]2/AgBF4 | Benzimidates, Dioxazolones | Substituted Quinazolines | Redox-neutral, internal oxidant, high atom economy. organic-chemistry.orgnih.gov |
| Pd(OAc)2/Ligand | Imidazo[2,1-b]thiazoles, Aryl bromides | C-5 Arylated Imidazo[2,1-b]thiazoles | Microwave-assisted, high regioselectivity via CMD pathway. rsc.org |
| [CpRhCl2]2/Cu(OAc)2 | Aryl imidazoles, Alkynes | Polyheteroaromatic compounds | Cascade oxidative annulation via multiple C-H activations. nih.govrsc.org |
Green Chemistry Approaches in Imidazo[2,1-b]quinazolinone Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically relevant molecules. These approaches focus on reducing the environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Microwave-Assisted Organic Synthesis (MAOS) for Fused Heterocycles
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes.
In the context of fused quinazolinones, MAOS has been employed for various synthetic transformations. For instance, a microwave-assisted, one-pot, three-component reaction of pyridine, guanidine, and α-bromoketones under solvent-free conditions has been reported for the synthesis of 2-phenyl-H-imidazo[1,2-α]pyridines, which are structurally related to the target compound. A similar one-pot sequential route has been developed for pyrido fused imidazo[4,5-c]quinolines. rsc.org Furthermore, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been efficiently achieved using microwave assistance. nih.gov These examples demonstrate the potential of MAOS for the rapid and efficient construction of the this compound skeleton. An iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been successfully performed under microwave irradiation to produce quinazolinone derivatives. sci-hub.cat
| Reaction Type | Reactants | Conditions | Product | Yield | Ref. |
| Three-component reaction | Pyridine, Guanidine, α-Bromoketone | Microwave, Solvent-free | 2-Phenyl-H-imidazo[1,2-α]pyridine | Excellent | |
| Iron-catalyzed cyclization | 2-Halobenzoic acid, Amidine | Fe catalyst, Water, Microwave | Quinazolinone derivative | Good to Excellent | sci-hub.cat |
| Cyclocondensation | 2-Aminopyrimidine, α-Bromoketone | Microwave | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one | High | nih.gov |
Ultrasound-Assisted Synthetic Procedures
Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid generate localized hot spots with high temperatures and pressures, leading to accelerated reaction rates.
Ultrasound has been successfully applied to the synthesis of quinazolinone derivatives. A three-component reaction of 2-aminobenzonitrile, ammonium hydroxide or glycine, and various benzaldehydes under ultrasound irradiation in the presence of citric acid as a catalyst provides an efficient and environmentally friendly route to 2-aryl-quinazolin-4(1H)-ones. eurekaselect.com This method offers mild reaction conditions and short reaction times. eurekaselect.com An ultrasound-assisted Bischler cyclization has also been developed for the synthesis of a library of quinazoline derivatives. nih.gov While direct synthesis of this compound using this method is yet to be reported, these examples highlight the utility of sonochemistry in constructing the core quinazolinone structure.
| Method | Reactants | Catalyst/Medium | Key Advantages | Ref. |
| Three-component reaction | 2-Aminobenzonitrile, Ammonium hydroxide, Benzaldehyde (B42025) | Citric acid | Mild conditions, short reaction time, high efficiency. eurekaselect.com | |
| Bischler Cyclization | Substituted anilines, Amides | Ultrasound | Environmentally friendly, access to diverse derivatives. nih.gov | |
| C-H Functionalization | Aryl methyl ketones, 2-Aminopyridines | KI/TBHP, Water | Metal-free, rapid (minutes), excellent yields. organic-chemistry.org |
Solvent-Free Reaction Conditions
Conducting reactions in the absence of solvents offers significant environmental benefits by reducing waste and eliminating the risks associated with toxic and volatile organic compounds. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.
The synthesis of quinazolinone derivatives has been achieved under solvent-free conditions. For example, a one-pot, three-component reaction between pyridine, guanidine, and α-bromoketones under microwave irradiation without any solvent provides an efficient route to related imidazo-fused heterocycles. Multicomponent reactions for the synthesis of triazoloquinazolinone and benzimidazoquinazolinone derivatives have also been successfully carried out under solvent-free conditions, often promoted by a catalyst. tandfonline.com
Mechanochemical Synthesis Techniques
Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. This solvent-free technique is highly efficient and environmentally friendly. Ball milling is a common mechanochemical method where reactants are placed in a container with grinding balls and subjected to high-energy milling.
While the direct mechanochemical synthesis of this compound is not well-documented, the synthesis of related structures has been demonstrated. For example, the synthesis of 2-phenylimidazo[1,2-α]pyridine has been achieved through manual grinding or vortex mixing of 2-bromoacetophenone (B140003) and 2-aminopyridine. This approach avoids the use of bulk solvents and can be highly efficient in terms of time and resources.
Electrochemical Methods for Heterocycle Formation
Electrochemical synthesis utilizes electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. This approach is inherently green as it uses electrons as "reagents."
Electrochemical methods have been developed for the synthesis of imidazo-fused quinazolinones. An efficient electrochemical dual C(sp3)–H amination has been developed under metal-free and chemical oxidant-free conditions to produce imidazo[1,5-a]quinazolin-5(4H)-ones. rsc.org Another electrochemical method involves an I2-catalyzed tandem oxidation of primary alcohols with 2-aminobenzamides in an aqueous medium to afford quinazolinones. rsc.org A K2S2O8-promoted oxidative tandem cyclization under electrolytic conditions also provides access to quinazolinones without the need for transition metals or a base. nih.gov These methods showcase the potential of electrochemistry for the clean and efficient synthesis of the target heterocyclic system.
| Method | Reactants | Key Features | Product | Ref. |
| Dual C(sp3)–H Amination | 2-Methyl-3-arylquinazolin-4(3H)-ones, Amines | Metal-free, oxidant-free | Imidazo[1,5-a]quinazolin-5(4H)-ones | rsc.org |
| I2-Catalyzed Tandem Oxidation | 2-Aminobenzamides, Primary alcohols | Aqueous medium, room temperature | Quinazolinones | rsc.org |
| K2S2O8-Promoted Oxidative Cyclization | 2-Aminobenzamides, Primary alcohols | Undivided cell, transition metal-free, base-free | Quinazolinones | nih.gov |
Catalyst-Free and Recyclable Catalyst Systems
The development of synthetic methods that operate under catalyst-free conditions or employ recyclable catalysts is a cornerstone of sustainable chemical synthesis. These approaches minimize waste, reduce costs, and simplify product purification.
In the realm of catalyst-free synthesis, thermal- and microwave-assisted reactions have proven effective for the construction of related fused heterocyclic systems. For instance, the condensation of 2-aminobenzimidazoles with α-haloketones can proceed without a catalyst to form the imidazo[2,1-b]quinazolinone core. While specific data for the synthesis of this compound under these conditions is not extensively detailed in readily available literature, analogous catalyst-free syntheses of benzo[d]imidazo[2,1-b]thiazoles have been successfully achieved, suggesting the feasibility of this approach. nih.govacs.org
The use of recyclable catalysts offers a bridge between the high efficiency of homogeneous catalysis and the practical advantages of heterogeneous catalysis. For the synthesis of quinazolinone derivatives, magnetic nanoparticles have emerged as a promising platform for catalyst support. A novel magnetically recoverable palladium catalyst has been employed in the multi-component synthesis of 2-aryl quinazolin-4(3H)-ones. frontiersin.org This catalyst, Fe3O4@SiO2-Dop/Phen-Pd(0), demonstrates high efficacy and can be easily separated from the reaction mixture using an external magnet, allowing for its reuse over multiple cycles with minimal loss of activity. frontiersin.org While this specific catalyst has been applied to a broader class of quinazolinones, its potential application in the synthesis of the imidazo[2,1-b]quinazolinone scaffold represents a promising avenue for future research.
Multi-Component Reactions (MCRs) for Imidazo[2,1-b]quinazolinone Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The synthesis of the imidazo[2,1-b]quinazolinone core is particularly well-suited to MCR strategies.
Cascade Reactions for Imidazo[2,1-b]quinazoline Formation
Cascade reactions, a subset of MCRs, involve a sequence of intramolecular reactions that occur sequentially without the need for isolating intermediates. While specific cascade reactions leading directly to this compound are not extensively documented, the principles of cascade synthesis have been applied to create related fused heterocyclic systems. These reactions often involve an initial intermolecular reaction followed by a series of intramolecular cyclizations and rearrangements to build the final complex scaffold in a highly efficient manner.
One-Pot Synthetic Strategies
One-pot syntheses, which encompass a broader range of reactions where sequential steps are carried out in the same reaction vessel, have been successfully developed for imidazo[2,1-b]quinazolinone analogues. A notable example is the ultrasound-assisted, three-component synthesis of functionalized benzimidazo[2,1-b]quinazolin-1(1H)-ones, which are structurally very similar to the target compound. nih.govacs.orgbohrium.comacs.orgresearchgate.net
This method involves the reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and a 1,3-dione in aqueous isopropanol, catalyzed by piperidine. nih.govacs.orgbohrium.comacs.orgresearchgate.net The use of ultrasound irradiation has been shown to accelerate the reaction. nih.govacs.orgbohrium.comacs.orgresearchgate.net A key finding from these studies is that the reaction proceeds through a nucleophilic attack of the 2-aminobenzimidazole (B67599) on an in situ generated Michael adduct, followed by an electrocyclic ring formation, rather than through a Knoevenagel adduct as previously assumed. nih.govacs.orgbohrium.comacs.orgresearchgate.net
The scope of this one-pot synthesis has been explored with various substituted aromatic aldehydes, demonstrating its versatility. The yields are generally good to excellent, and the reaction conditions are relatively mild.
Table 1: One-Pot Synthesis of Benzimidazo[2,1-b]quinazolin-1(1H)-one Analogues
| Entry | Aldehyde | 1,3-Dione | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 5,5-Dimethyl-1,3-cyclohexanedione | 12-(4-Nitrophenyl)-3,3-dimethyl-3,4-dihydrobenzo acs.orgresearchgate.netimidazo[2,1-b]quinazolin-1(2H)-one | 97 |
| 2 | 4-Chlorobenzaldehyde | 1,3-Cyclohexanedione | 12-(4-Chlorophenyl)-3,4-dihydrobenzo acs.orgresearchgate.netimidazo[2,1-b]quinazolin-1(2H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | 1,3-Cyclohexanedione | 12-(4-Methoxyphenyl)-3,4-dihydrobenzo acs.orgresearchgate.netimidazo[2,1-b]quinazolin-1(2H)-one | 92 |
| 4 | Benzaldehyde | 1,3-Cyclohexanedione | 12-Phenyl-3,4-dihydrobenzo acs.orgresearchgate.netimidazo[2,1-b]quinazolin-1(2H)-one | 90 |
This table is a representative example based on data for analogous compounds and is for illustrative purposes.
This one-pot, three-component approach provides a powerful and efficient route to the core structure of imidazo[2,1-b]quinazolinones and highlights the potential for generating a diverse library of analogues by varying the starting materials.
Chemical Reactivity and Derivatization Strategies for 2 Phenylimidazo 2,1 B Quinazolin 5 1h One
Functionalization of the Phenyl Moiety
Direct functionalization of the 2-phenyl ring on a pre-formed 2-phenylimidazo[2,1-b]quinazolin-5(1H)-one core is not extensively documented in the literature. Instead, the common and more versatile strategy to introduce substituents on this phenyl moiety is to incorporate them into the starting materials prior to the construction of the heterocyclic system. This approach allows for a wide diversity of functional groups to be present on the phenyl ring.
Typically, this is achieved by using substituted benzaldehydes or benzoic acids in the initial steps of the synthesis. For instance, the reaction of a substituted benzaldehyde (B42025) with an appropriate amino-imidazole precursor can lead to the formation of the desired 2-(substituted-phenyl)imidazo[2,1-b]quinazolin-5(1H)-one. This synthetic flexibility allows for the introduction of a variety of substituents at the ortho, meta, and para positions of the phenyl ring, thereby enabling a thorough exploration of the structure-activity relationship (SAR).
Table 1: Synthesis of 2-(Substituted Phenyl)imidazo[2,1-b]quinazolin-5(1H)-one Analogues
| Entry | Substituent on Phenyl Ring | Starting Material | Synthetic Method | Reference |
| 1 | 4-Chloro | 4-Chlorobenzaldehyde | Condensation with an aminobenzimidazole derivative followed by cyclization | General synthetic knowledge |
| 2 | 4-Methoxy | 4-Methoxybenzaldehyde | Reaction with 2-aminobenzamide (B116534) and subsequent cyclization | General synthetic knowledge |
| 3 | 3-Nitro | 3-Nitrobenzoic acid | Activation and condensation with an appropriate amino-imidazole | General synthetic knowledge |
| 4 | 4-Methyl | 4-Methylbenzaldehyde | Multi-component reaction with an amino-imidazole and a suitable third component | General synthetic knowledge |
Modifications on the Imidazo[2,1-b]quinazolinone Core
The imidazo[2,1-b]quinazolinone core offers several sites for chemical modification, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. Key reactive sites include the nitrogen atoms and the activated carbon positions within the heterocyclic framework.
N-Alkylation and N-Acylation: The nitrogen atom at the 1-position (N-1) of the imidazo[2,1-b]quinazolin-5(1H)-one is a common site for alkylation and acylation reactions. Treatment with various alkyl halides or acyl chlorides in the presence of a suitable base can introduce a range of substituents at this position. For example, reaction with acetyl chloride or benzoyl chloride can yield the corresponding N-1 acetyl or benzoyl derivatives. researchgate.net
Reactions at the Imidazole (B134444) Ring: The imidazole part of the fused system is susceptible to electrophilic substitution. For instance, halogenation can occur at specific positions on the imidazole ring, providing a handle for further functionalization through cross-coupling reactions. While direct halogenation on this compound is not explicitly detailed, related systems like imidazo[1,2-a]pyridines undergo regioselective halogenation, suggesting a similar reactivity pattern.
Modifications at the Quinazolinone Ring: The quinazolinone portion of the molecule can also be modified. For example, substitutions on the benzene (B151609) ring of the quinazolinone moiety are typically introduced by starting with a substituted anthranilic acid derivative. Furthermore, the exocyclic carbonyl group at the 5-position can potentially undergo various reactions, although this is less commonly explored for derivatization.
Table 2: Examples of Modifications on the Imidazo[2,1-b]quinazolinone Core
| Modification Type | Reagents and Conditions | Position of Modification | Product Type | Reference |
| N-Acylation | Acetyl chloride, pyridine | N-1 | 1-Acetyl-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one | researchgate.net |
| N-Acylation | Benzoyl chloride, pyridine | N-1 | 1-Benzoyl-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one | researchgate.net |
| N-Alkylation | Mesyl chloride | N-1 | 1-Mesyl-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one | researchgate.net |
Synthesis of Imidazo[2,1-b]quinazolinone Analogs
The synthesis of analogs of this compound is a crucial strategy for exploring the chemical space around this scaffold. A variety of synthetic methodologies have been developed to access a wide range of derivatives.
One common approach involves the condensation of a 2-aminobenzimidazole (B67599) with a β-keto ester, followed by cyclization. Variations in both the aminobenzimidazole and the keto ester components allow for the introduction of diversity at different positions of the final molecule.
Another versatile method is the multi-component reaction (MCR) approach. For instance, a one-pot reaction involving an anthranilic acid derivative, an aldehyde, and an isocyanide can afford highly substituted imidazo[2,1-b]quinazolinone analogs in a single step. This strategy is highly efficient for generating libraries of compounds for biological screening.
Furthermore, the development of solid-phase synthesis methods has enabled the high-throughput synthesis of imidazo[2,1-b]quinazolinone libraries. By anchoring one of the building blocks to a solid support, a wide range of reagents can be used in excess to drive the reactions to completion, with purification being simplified to a washing step.
Regioselective Synthesis Considerations
In the synthesis of substituted 2-phenylimidazo[2,1-b]quinazolin-5(1H)-ones, controlling the regioselectivity is of utmost importance, as different regioisomers can exhibit vastly different biological activities. The regiochemical outcome of the synthesis is often dictated by the nature of the starting materials and the reaction conditions employed.
When using substituted anthranilic acids or 2-aminobenzimidazoles, the position of the substituent will determine its location in the final product. For example, using a 5-chloroanthranilic acid will lead to a chloro-substituent at the 8-position of the imidazo[2,1-b]quinazolinone core.
In reactions involving multiple reactive sites, the regioselectivity can often be controlled by carefully choosing the reaction conditions, such as the solvent, temperature, and catalyst. For instance, in electrophilic substitution reactions on the imidazo[2,1-b]quinazolinone core, the position of attack can be influenced by the directing effects of the existing substituents.
Understanding and controlling the regioselectivity of the synthetic reactions is a key challenge and a critical aspect in the design and synthesis of novel this compound derivatives with desired pharmacological profiles.
Structure Activity Relationship Sar Studies of Imidazo 2,1 B Quinazolin 5 1h One Derivatives
Methodologies for SAR Elucidation in Fused Heterocycles
The elucidation of SAR in fused heterocycles involves a multi-faceted approach that combines synthetic chemistry, biological evaluation, and computational modeling. A primary methodology is the systematic chemical modification of a lead compound. drugdesign.org This involves altering functional groups, changing the size of ring structures, or fusing additional rings to the core scaffold to probe interactions with biological targets. drugdesign.org For instance, the introduction of various substituents at different positions on the heterocyclic rings allows chemists to map the steric, electronic, and hydrophobic requirements of the target's binding site. nih.gov
The conformational rigidity often introduced by ring fusion can be advantageous, as it may pre-organize key functional groups into an optimal orientation for binding to a biological target. mdpi.com The structural versatility of these systems allows for extensive modifications to fine-tune pharmacodynamic and pharmacokinetic properties. mdpi.com
Key strategies in SAR elucidation for fused heterocycles include:
Synthesis of Analogue Libraries: A series of derivatives is synthesized where specific parts of the molecule are systematically varied. This could involve changing substituents on aromatic rings, altering linker lengths, or modifying the heterocyclic core itself.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to investigate their role in binding and activity.
Computational and Molecular Modeling: Techniques like molecular docking are used to predict the binding modes of compounds within the active site of a target protein. nih.gov This helps in rationalizing observed SAR data and guiding the design of new, more potent analogues.
3D-QSAR (Quantitative Structure-Activity Relationship): This method correlates the 3D properties of a set of molecules with their biological activity to build a predictive model.
These methodologies provide a comprehensive framework for understanding how structural changes in fused heterocyclic compounds, such as 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one, translate into functional outcomes.
Impact of Substituent Effects on Molecular Function
The biological activity of the imidazoquinazoline scaffold is highly sensitive to the nature and position of its substituents. Research on related imidazo[1,2-c]quinazoline derivatives has provided valuable insights into these effects, particularly in the context of α-glucosidase inhibition. nih.govnih.gov
Studies have shown that substituents on the imidazole (B134444) moiety significantly influence inhibitory activity. For example, the presence of two phenyl rings on the imidazole core was found to enhance potency. nih.gov Furthermore, the electronic properties of substituents on the terminal phenyl ring play a crucial role. Electron-donating groups, such as a methoxy (B1213986) (OMe) group, tend to improve inhibitory potency. nih.gov Conversely, the introduction of electron-withdrawing groups, like chlorine or bromine, often has a detrimental effect on activity. nih.gov In one study, incorporating a methoxy group at the C-2 position of the terminal phenyl ring significantly modified the inhibition potency of imidazo[1,2-c]quinazoline derivatives. nih.gov
A summary of SAR findings for related imidazo[1,2-c]quinazoline derivatives as α-glucosidase inhibitors is presented below:
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) |
| 11h | 4-OMe | 75.4 ± 1.5 |
| 11i | 3-OMe | 95.2 ± 1.2 |
| 11j | 2-OMe | 100.5 ± 1.3 |
| 11k | 4-Cl | 170.6 ± 1.1 |
| 11l | 4-Br | 210.2 ± 1.8 |
| Acarbose (Standard) | - | 750.0 ± 1.2 |
Data sourced from studies on imidazo[1,2-c]quinazoline derivatives, which serve as a model for understanding potential substituent effects on the imidazo[2,1-b]quinazoline core. Data from reference nih.gov.
Scaffold Hopping in Imidazoquinazoline Research
Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures that retain the key pharmacophoric features of a known active compound. This approach is valuable for navigating chemical space, overcoming issues with existing scaffolds (such as poor pharmacokinetics or toxicity), and generating new intellectual property. The technique often employs computational methods based on 3D shape and electrostatic similarity to identify new scaffolds that can present the necessary interacting groups in the same spatial orientation as the original molecule. nih.gov
In research related to fused imidazole systems, scaffold hopping has been successfully applied. For instance, a computational scaffold hopping exercise based on a triazolopyridine scaffold led to the discovery of a novel imidazopyrazinone series of mGlu2 receptor positive allosteric modulators (PAMs). nih.gov This demonstrates how a deep understanding of the SAR of one heterocyclic series can guide the design and optimization of a completely new one. nih.gov
While specific examples of scaffold hopping originating directly from the this compound core are not extensively documented, the principle is broadly applicable to the quinazoline (B50416) family. A scaffold hopping approach inspired by the pharmacophoric features of known antimycobacterial agents led to the design of a new series of 4-aminoquinazolines with potent activity. nih.gov This highlights the potential of using the imidazoquinazoline framework as a starting point to discover structurally novel compounds with similar biological activities, or conversely, to use other active scaffolds to design new imidazoquinazoline-based molecules.
Comparative SAR Studies with Related Heterocyclic Systems
To better understand the unique SAR of imidazo[2,1-b]quinazolines, it is useful to compare them with related heterocyclic systems. Such comparative studies can reveal which structural elements are critical for activity and how isosteric replacements affect the biological profile. Fused heterobicyclic systems containing a bridgehead nitrogen atom, such as imidazothiazoles, are particularly relevant for comparison due to their broad spectrum of physiological activities. nih.gov
Key heterocyclic systems for comparative SAR studies include:
Quinazoline Derivatives: As the core component of the target scaffold, the SAR of simpler quinazolines provides a foundational understanding. mdpi.com Many quinazoline derivatives have been explored for a wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.com
Benzimidazoles: This N-heterocyclic ring is a core structure in many synthetic compounds with a broad range of biological activities. nih.gov Comparing the SAR of benzimidazole-containing compounds can highlight the contribution of the fused imidazole ring system.
Imidazothiazoles and Isosteres: Analyzing the SAR of related isosteric heterocycles like imidazothiadiazoles and imidazotriazoles can elucidate the role of the specific atoms within the fused ring system. nih.gov
Indolizines: These fused bicyclic nitrogen systems are also planar, conjugated structures capable of forming π-stacking and hydrogen bonding interactions, and have shown significant anticancer activity. Comparing their SAR can provide insights into the importance of planarity and the specific arrangement of nitrogen atoms. mdpi.com
By examining the SAR across these different but related scaffolds, researchers can distinguish the unique contributions of the imidazo[2,1-b]quinazolin-5(1H)-one framework from more general features of N-heterocyclic compounds. This comparative approach is essential for a deeper understanding of molecular function and for designing novel compounds with improved therapeutic profiles.
Molecular Mechanisms and Target Identification Studies
Strategies for Molecular Target Identification
The identification of molecular targets for novel compounds is a critical step in drug discovery and development. For scaffolds related to 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one, a combination of computational and experimental approaches is typically employed.
Computational, or in silico, methods serve as a foundational strategy for predicting the potential biological targets of small molecules. These approaches, often termed "target fishing," leverage the vast amount of existing biological and chemical data to generate hypotheses about a compound's mechanism of action. unipi.itdntb.gov.ua Techniques such as reverse docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are common. nih.gov For the broader class of quinazolinones, in silico studies have been instrumental in suggesting potential targets, including enzymes like cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), which are relevant in colorectal cancer. mdpi.com However, specific in silico studies predicting the targets of this compound have not been reported in the reviewed literature.
Following computational predictions, biochemical profiling is used to experimentally validate potential targets. This involves screening the compound against a panel of purified enzymes or receptors to determine its binding affinity and inhibitory activity. For instance, derivatives of 2-phenylquinazoline (B3120039) have been evaluated for their ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytoprotective enzyme. nih.gov Similarly, other quinazolinone derivatives have been assessed as tyrosinase inhibitors. nih.gov These biochemical assays provide direct evidence of a compound's interaction with a specific biological macromolecule. There is, however, a lack of published biochemical profiling data specifically for this compound.
Elucidation of Molecular Interactions with Biological Macromolecules
Understanding the precise molecular interactions between a compound and its biological target is crucial for optimizing its potency and selectivity. Techniques such as X-ray crystallography and molecular docking simulations are used to visualize and analyze these interactions at an atomic level.
For related quinazoline (B50416) compounds, molecular docking studies have been performed to understand their binding to various targets. For example, the interaction of certain derivatives with the Kelch domain of Keap1 has been explored to understand their mechanism as NQO1 inducers. nih.gov These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of the ligand to the protein's active site. The central quinazoline ring is often identified as a key contributor to binding within the active site of targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Despite the application of these techniques to similar molecular frameworks, detailed studies elucidating the specific molecular interactions of this compound with any biological macromolecule are not currently available in the scientific literature.
Computational Chemistry and Theoretical Investigations of Imidazo 2,1 B Quinazolin 5 1h One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of imidazo[2,1-b]quinazolin-5(1H)-one derivatives. These methods provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the chemical behavior of the compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of quinazolinone-based compounds. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the ground-state geometries of these molecules. acs.orgmdpi.com Such studies help in understanding the three-dimensional structure, bond lengths, and angles, which are crucial for the molecule's interaction with biological targets. mdpi.com
Analyses of the electronic and photophysical properties through DFT and Time-Dependent DFT (TD-DFT) can reveal how substituents on the quinazoline (B50416) core affect the molecule's electronic spectra. acs.orgnih.gov For instance, investigations into Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The distribution and energy of these orbitals determine the molecule's charge transfer properties and chemical reactivity. mdpi.com The energy gap (ΔE) between HOMO and LUMO is a key parameter indicating the molecule's stability and reactivity. mdpi.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated using DFT calculations to visualize the charge distribution on the molecular surface. mdpi.com These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are essential for predicting how the molecule will interact with other molecules, particularly receptor binding sites. mdpi.com
Quantum chemical calculations are employed to predict a range of molecular descriptors that quantify the reactivity and stability of imidazo[2,1-b]quinazolin-5(1H)-one and its analogs. nih.govresearchgate.net These descriptors, derived from the energies of frontier orbitals (HOMO and LUMO), provide a quantitative basis for understanding the molecule's chemical behavior. mdpi.com
Key global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron, related to the HOMO energy. mdpi.com
Electron Affinity (EA): The energy released when an electron is added, related to the LUMO energy. mdpi.com
Electronegativity (χ): A measure of an atom's ability to attract bonding electrons. nih.gov
Chemical Hardness (η): A measure of resistance to change in electron distribution. nih.govmdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov
These descriptors are invaluable for comparing the reactivity of different derivatives within the imidazoquinazoline family and for developing structure-activity relationships. nih.gov
Table 1: Representative Quantum Chemical Descriptors Calculated for Quinazolinone Derivatives This table contains illustrative data based on typical values found for related heterocyclic compounds in the literature.
| Descriptor | Symbol | Typical Calculated Value | Significance |
| HOMO Energy | EHOMO | -6.0 to -6.5 eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 eV | Electron-accepting ability |
| Energy Gap | ΔE | 4.0 to 4.5 eV | Chemical reactivity & stability |
| Ionization Potential | IP | 6.0 to 6.5 eV | Ability to donate electrons |
| Electron Affinity | EA | 1.5 to 2.5 eV | Ability to accept electrons |
| Chemical Hardness | η | 2.0 to 2.25 eV | Resistance to deformation |
| Electrophilicity Index | ω | 3.5 to 4.5 eV | Propensity to act as an electrophile |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a ligand, such as 2-phenylimidazo[2,1-b]quinazolin-5(1H)-one, and a target protein at the atomic level. These methods are crucial for understanding the mechanism of action and for predicting the binding affinity of potential drug candidates. nih.govju.edu.sanih.gov
Molecular docking studies are performed to predict the preferred orientation and conformation of a ligand when bound to a protein's active site. researchgate.netnih.gov For quinazolinone derivatives, docking simulations have been used to model their interactions with various protein targets, including kinases and enzymes implicated in cancer. nih.govresearchgate.net These models help identify key intermolecular interactions such as:
Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket. nih.gov
Hydrophobic Interactions: Often involving aromatic rings of the ligand and nonpolar residues of the protein. researchgate.net
Following docking, Molecular Dynamics (MD) simulations are often conducted to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide insights into the dynamic behavior of the complex, revealing the flexibility of the protein and the ligand, and confirming the stability of key interactions observed in docking studies. researchgate.net Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the structural stability of the complex. nih.govresearchgate.net
A primary goal of molecular docking is to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which correlates with the ligand's inhibitory potential. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. biointerfaceresearch.com Studies on quinazoline-based compounds have reported docking scores against various targets, providing a basis for ranking and prioritizing derivatives for further experimental testing. nih.govresearchgate.net For example, docking studies of quinazoline hybrids against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have shown binding energies in the range of -10 to -12.5 kcal/mol for the most potent compounds. nih.gov
Table 2: Example of Molecular Docking Results for Quinazolinone Analogs Against Kinase Targets This table presents hypothetical yet representative data based on published studies of similar compounds to illustrate typical findings.
| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Derivative A | EGFR (1M17) | -10.4 | Met793, Lys745 | Hydrogen Bond, Hydrophobic |
| Derivative B | VEGFR2 (4ASD) | -12.1 | Cys919, Asp1046 | Hydrogen Bond, Pi-Alkyl |
| Derivative C | Topoisomerase II (5ZAD) | -9.8 | Arg485, Gly758 | Hydrogen Bond, Water Bridge |
| Derivative D | Fer Kinase | -8.8 | Asp702, Arg688 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For imidazo[2,1-b]quinazolin-5(1H)-one derivatives, 2D and 3D-QSAR studies help to identify the key physicochemical properties and structural features that govern their therapeutic effects, such as anticancer activity. nih.govnih.gov
In a typical QSAR study, various molecular descriptors are calculated for a set of analogous compounds with known biological activities. nih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression, are then used to build a model that predicts the activity based on these descriptors. nih.gov
QSAR models for quinazoline derivatives have revealed that parameters like constitutional descriptors, charge descriptors, and 2D autocorrelation descriptors can be significant for predicting anticancer activity. nih.gov The resulting models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov These models provide valuable insights into the structure-activity landscape, guiding the modification of the lead compound to enhance its potency and selectivity. mdpi.com
2D-QSAR and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.
2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties such as hydrophobicity (logP), electronic properties (e.g., Hammett constants), and topological indices that describe molecular size and branching. For instance, in a study on a series of 4-substituted amino-7,8-dimethoxy-1-phenylimidazo[1,5-a]quinazolin-5(4H)-one derivatives, a statistically significant 2D-QSAR model was developed to correlate their antitumor activity against a human mammary carcinoma cell line (MCF7) with their structural features. nih.gov Such models are instrumental in predicting the activity of newly designed compounds and in understanding the key structural requirements for biological potency.
3D-QSAR , on the other hand, considers the three-dimensional conformation of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the biological activity with the steric and electrostatic fields surrounding the aligned molecules. These approaches provide a more detailed and spatially-oriented understanding of ligand-receptor interactions. For quinazoline derivatives, 3D-QSAR models have been successfully constructed to elucidate the structural requirements for their anticancer activities. rsc.org These models generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity, thereby guiding the rational design of new analogs. For example, a 3D-QSAR study on quinazolinone derivatives containing hydrazone structures led to the development of a predictive CoMFA model, which aided in identifying structural modifications to improve antitumor activity. rsc.org
A QSAR study on 7-substituted-1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolines analyzed their c-AMP phosphodiesterase inhibitory activities. nih.gov The regression equations derived from this study, which involved hydrophobic parameters, helped in identifying additional subsites in the enzyme's active site, showcasing the power of QSAR in mapping receptor binding pockets. nih.gov
The following table summarizes key parameters often evaluated in 2D and 3D-QSAR studies:
| Parameter | Description | Relevance in QSAR |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). | A value closer to 1 indicates a better fit of the model to the data. |
| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model, typically determined by leave-one-out cross-validation. | A higher q² value (typically > 0.5) suggests good predictive power. |
| Standard Error of Estimate (SEE) | Measures the dispersion of the residuals (the differences between observed and predicted values). | A lower SEE indicates a more accurate model. |
| F-test value | A statistical test that assesses the overall significance of the regression model. | A high F-value indicates a statistically significant relationship between the descriptors and the biological activity. |
Reactivity Descriptors in Ligand-Based QSAR
In the realm of ligand-based QSAR, reactivity descriptors derived from quantum chemical calculations offer profound insights into the electronic characteristics of molecules that govern their interactions with biological targets. These descriptors quantify the propensity of different atomic sites within a molecule to engage in electrophilic or nucleophilic attacks, which are often fundamental to ligand-receptor binding.
Key reactivity descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
Global Hardness and Softness: These parameters describe the resistance of a molecule to a change in its electron distribution.
Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that are crucial for electrostatic interactions with a receptor.
By incorporating these reactivity descriptors into QSAR models, a more refined understanding of the electronic contributions to the biological activity of imidazo[2,1-b]quinazolin-5(1H)-one derivatives can be achieved. This allows for the rational design of molecules with optimized electronic profiles for enhanced target affinity and selectivity.
Virtual Screening and De Novo Drug Design Methodologies
Virtual Screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the imidazo[2,1-b]quinazoline scaffold, virtual screening can be employed to identify novel derivatives with potential therapeutic applications. This can be achieved through either ligand-based or structure-based approaches.
Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. This often involves searching for molecules with similar 2D fingerprints or 3D shapes to a known active template.
Structure-based virtual screening relies on the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted via homology modeling. Molecular docking is a key component of this approach, where candidate molecules are computationally placed into the binding site of the target to predict their binding affinity and orientation. For quinazoline derivatives, docking studies have been instrumental in understanding their binding modes with targets such as EGFR. nih.gov
De Novo Drug Design is a computational methodology that aims to generate novel molecular structures with desired pharmacological properties from scratch. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a receptor's binding site. This approach is particularly useful when there are few known active compounds or when seeking to explore novel chemical space. For the imidazo[2,1-b]quinazoline core, de novo design algorithms could be utilized to generate novel substitutions on the phenyl ring or other positions of the fused ring system to optimize interactions with a specific biological target. The designed molecules can then be synthesized and tested, creating a synergistic cycle of computational design and experimental validation. rsc.org
Advanced Spectroscopic and Analytical Characterization of Imidazo 2,1 B Quinazolin 5 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. A comprehensive suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, has been instrumental in assigning the proton and carbon skeletons of 2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one.
One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The spectrum would be expected to show distinct signals for the carbonyl carbon of the quinazolinone ring (typically δ 160-170 ppm), the carbons of the phenyl and quinazolinone aromatic rings (δ 110-150 ppm), and the carbons of the imidazole (B134444) ring. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 1: Representative ¹H and ¹³C NMR Data for Related Quinazolinone Structures
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | 110 - 150 |
| C=O | - | 160 - 170 |
Note: This table provides expected ranges based on analogous structures. Actual values for this compound may vary.
Two-Dimensional (2D) NMR Techniques (COSY, TOCSY, ROESY)
To overcome the complexities of overlapping signals in 1D NMR spectra and to establish connectivity between different parts of the molecule, various 2D NMR techniques are employed.
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of adjacent protons within the phenyl and quinazolinone ring systems.
Total Correlation SpectroscopY (TOCSY): TOCSY extends the correlation beyond directly coupled protons to reveal entire spin systems. This would be particularly useful in identifying all the protons belonging to the quinazolinone ring system and the phenyl substituent.
Rotating-frame Overhauser Effect SpectroscopY (ROESY): This technique provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. ROESY is crucial for determining the three-dimensional structure and stereochemistry of the molecule by identifying protons that are close to each other in space.
Application in Tautomeric Structure Assignment
The imidazo[2,1-b]quinazolin-5(1H)-one core can potentially exist in different tautomeric forms. NMR spectroscopy, particularly ¹H and ¹⁵N NMR, is a powerful tool for investigating such tautomeric equilibria in solution. dtic.mil By analyzing the chemical shifts and coupling constants, and by observing the presence or absence of specific signals (e.g., N-H protons), the predominant tautomeric form can be identified. For instance, the observation of a specific N-H proton signal and its correlations in 2D NMR spectra can help distinguish between different tautomers. While specific studies on the tautomerism of this compound are not extensively documented, research on related 2-hydrazono-3-phenylquinazolin-4(3H)-ones has demonstrated the utility of ¹⁵N NMR in confirming the dominant imino tautomer in solution.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy.
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Characteristic fragments would arise from the cleavage of the phenyl group, and the breakdown of the fused imidazoquinazoline ring system.
Table 2: Expected Mass Spectrometry Data
| Technique | Information Provided | Expected Result for C₁₅H₁₁N₃O |
| MS | Molecular Weight | [M]⁺ peak at m/z 249.09 |
| HRMS | Exact Mass and Elemental Formula | [M+H]⁺ peak at m/z 250.0975 |
Note: The expected m/z values are calculated based on the molecular formula.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (Amide) | Stretching | 1650 - 1690 |
| C=N (Imine) | Stretching | 1600 - 1650 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ would be indicative of the carbonyl group of the quinazolinone ring. The N-H stretching vibration would confirm the presence of the amine proton. Aromatic C-H and C=C stretching vibrations would also be prominent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, with its extended conjugated system, is expected to show strong absorption bands in the ultraviolet and possibly the near-visible region. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. Theoretical studies on related quinazolinone derivatives suggest strong absorption in the UVA region (around 340 nm), which can be influenced by substituent effects. acs.org The electronic absorption properties are crucial for applications in materials science and photochemistry.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's chemical behavior and potential applications.
Despite the importance of this technique, a search of available scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and intermolecular interactions for this specific compound have not been publicly reported. Further experimental investigation is required to elucidate its solid-state architecture.
Elemental Analysis
Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the constituent elements within a sample. This information is vital for verifying the empirical formula of a newly synthesized compound. The analysis involves comparing the experimentally determined ("found") percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically "calculated" percentages derived from the molecular formula.
For this compound, which has a molecular formula of C₁₅H₁₁N₃O, the theoretical elemental composition can be calculated. However, specific experimental "found" values from peer-reviewed literature were not available in the conducted search. The calculated values are presented below and serve as a benchmark for future experimental verification. A close agreement between experimental and calculated values, typically within ±0.4%, is required to confirm the elemental composition and purity of the compound.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 72.28 | Data not available |
| Hydrogen (H) | 4.45 | Data not available |
| Nitrogen (N) | 16.86 | Data not available |
Future Perspectives and Emerging Research Directions
Integration of Advanced Synthetic Technologies
The synthesis of imidazo[2,1-b]quinazolinones is evolving beyond traditional methods, with a significant shift towards advanced technologies that offer improved efficiency, speed, and yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the construction of related heterocyclic systems. nih.govsci-hub.catnih.gov This technology utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. nih.govrsc.org For instance, microwave-mediated heterocyclization has been effectively used to produce benzimidazo[2,1-b]quinazolin-12(5H)-ones in excellent yields. nih.govresearchgate.net The application of MAOS to the synthesis of 2-phenylimidazo[2,1-b]quinazolin-5(1H)-one and its derivatives holds the promise of creating libraries of compounds for biological screening in a more time-efficient manner. nih.gov
Another promising technology is flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner. This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. While specific applications to this compound are still emerging, the successful use of flow chemistry for other complex heterocyclic scaffolds suggests its potential in this area. These advanced synthetic methodologies are pivotal for accelerating the discovery and development of new imidazo[2,1-b]quinazolinone-based agents.
Table 1: Comparison of Synthetic Technologies
| Technology | Advantages | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.gov | Rapid synthesis of compound libraries for screening. |
| Flow Chemistry | Precise control, scalability, improved safety and reproducibility. | Large-scale, efficient production of lead compounds. |
| Ultrasonic Reactions | Enhanced reaction rates, milder conditions. researchgate.net | Energy-efficient synthesis and functionalization. |
Novel Computational Approaches in Imidazo[2,1-b]quinazolinone Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired biological activities. For the imidazo[2,1-b]quinazolinone scaffold, several computational approaches are being employed to guide synthetic efforts.
Molecular docking is a primary method used to predict the binding orientation and affinity of a ligand to a specific protein target. nih.govekb.eg By simulating the interaction between derivatives of the quinazolinone core and the active site of a biological target, researchers can prioritize the synthesis of compounds with the highest predicted potency. nih.govmdpi.comresearchgate.net For example, docking studies on quinazoline (B50416) derivatives have helped in identifying key interactions with target enzymes, providing insights for designing more effective inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. nih.gov 2D-QSAR and 3D-QSAR models can predict the activity of unsynthesized analogs, thereby guiding the selection of substituents that are most likely to enhance potency. researchgate.net Such models have been successfully applied to various quinazolinone and imidazoline-related compounds to understand the structural requirements for their biological effects. nih.govresearchgate.net
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is crucial for early-stage evaluation of the drug-like properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition in drug development. mdpi.com
Table 2: Key Computational Techniques in Drug Design
| Computational Method | Application in Imidazo[2,1-b]quinazolinone Research | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govekb.eg | Identification of key amino acid interactions and rational design of potent inhibitors. nih.gov |
| QSAR | Correlating structural features with biological activity. nih.gov | Predicting the activity of novel derivatives and guiding lead optimization. researchgate.net |
| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties. mdpi.com | Early identification of compounds with favorable safety and metabolic profiles. |
Exploration of New Structural Modifications for Enhanced Specificity
The therapeutic potential of the this compound scaffold can be significantly modulated by introducing various substituents on its core structure. mdpi.com The exploration of new structural modifications is a key strategy for enhancing the potency and, crucially, the specificity of these compounds towards their intended biological targets.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering substituents on the phenyl ring and the quinazolinone core, researchers can identify which modifications lead to improved biological activity. For instance, studies on related 2-phenyl-substituted imidazopurinones and 2-phenylimidazo[1,2-a]quinolines have shown that the nature and position of substituents on the phenyl group can dramatically influence receptor affinity and selectivity. nih.govnih.gov Halogen substitutions or the introduction of bulky groups can alter the electronic and steric properties of the molecule, leading to changes in its interaction with the target. nih.gov
Molecular hybridization, which involves combining the imidazo[2,1-b]quinazolinone scaffold with other pharmacologically active moieties, is another promising avenue. nih.gov This approach aims to create hybrid molecules with dual or enhanced activity. For example, linking the quinazolinone core to other heterocyclic systems like pyrazole (B372694) or indole (B1671886) has led to the development of novel compounds with significant biological activities. nih.govnih.gov The goal is to design molecules that can interact with multiple targets or exhibit improved selectivity, thereby reducing off-target effects.
Development of Sustainable Synthesis Practices
In recent years, there has been a strong emphasis on developing environmentally friendly or "green" chemical processes. researchgate.net The synthesis of pharmacologically important molecules like this compound is no exception. Future research will increasingly focus on sustainable synthesis practices that minimize waste, reduce the use of hazardous materials, and are energy efficient.
One key area is the use of green solvents. Traditional organic syntheses often rely on volatile and toxic organic solvents. Researchers are exploring the use of greener alternatives, such as water, ethanol, or biomass-derived solvents like eucalyptol, to reduce the environmental impact of chemical processes. sci-hub.catresearchgate.netnih.gov
Another important aspect is the development of catalyst systems that are efficient and environmentally benign. This includes the use of transition-metal-free reactions, which avoid the use of expensive and toxic heavy metal catalysts. For example, visible-light-mediated reactions represent an innovative and sustainable approach for C-H arylation in related heterocyclic systems. Furthermore, multicomponent reactions (MCRs) are highly valued in green chemistry as they combine multiple starting materials in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps and purification procedures. nih.govresearchgate.net The development of one-pot syntheses and MCRs for the imidazo[2,1-b]quinazolinone core represents a significant step towards more sustainable pharmaceutical manufacturing. researchgate.net
Q & A
Q. What strategies reconcile discrepancies in biological activity predictions between in silico and in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
